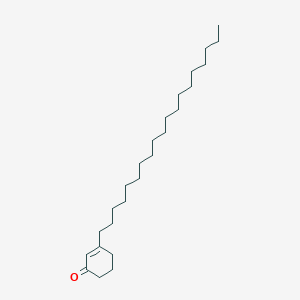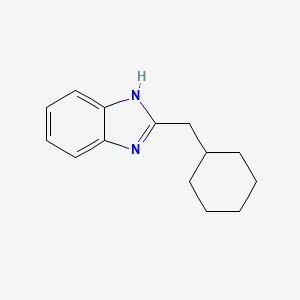
1H-Benzimidazole, 2-(cyclohexylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(cyclohexylmethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1H-Benzimidazole, 2-(cyclohexylmethyl)- allows it to interact with various biological targets, making it a compound of significant interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(cyclohexylmethyl)- typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The cyclohexylmethyl group can be introduced through nucleophilic substitution reactions. Common reagents used in these reactions include acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 2-(cyclohexylmethyl)- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole, 2-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-(cyclohexylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(cyclohexylmethyl)- involves its interaction with specific molecular targets. This compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and affecting cell division . The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
- 1H-Benzimidazole, 2-methyl-
- 1H-Benzimidazole, 2-(trifluoromethyl)-
- 1H-Benzimidazole, 2-(phenylmethyl)-
Comparison: 1H-Benzimidazole, 2-(cyclohexylmethyl)- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Compared to other benzimidazole derivatives, 1H-Benzimidazole, 2-(cyclohexylmethyl)- may exhibit different biological activities and pharmacokinetic profiles .
Propiedades
Número CAS |
110011-62-6 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H18N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |
Clave InChI |
SZJSSIDSLVUEES-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


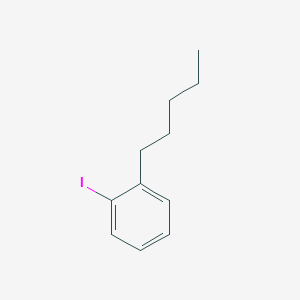
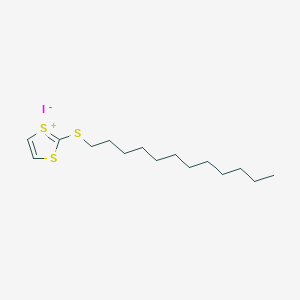
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
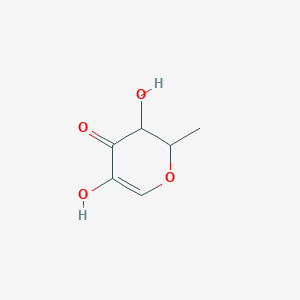


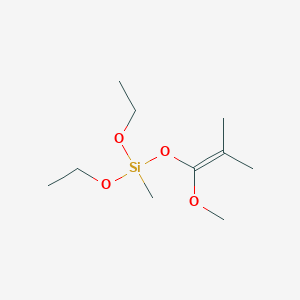
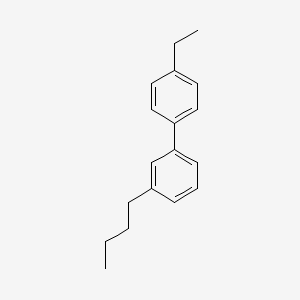
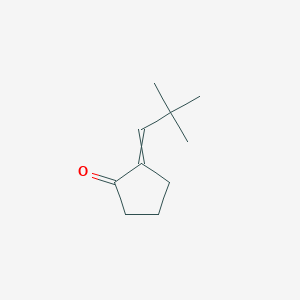

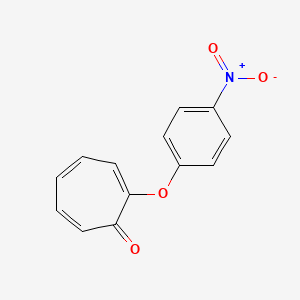
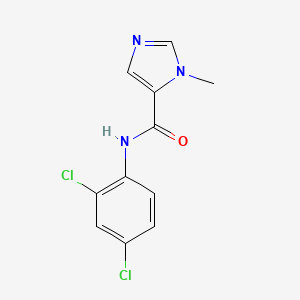
![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
